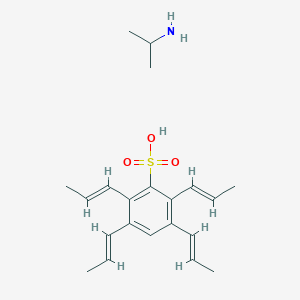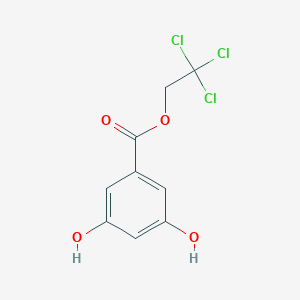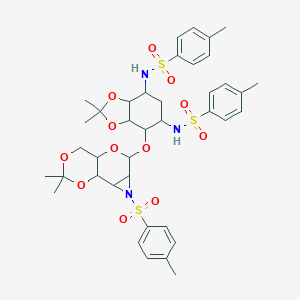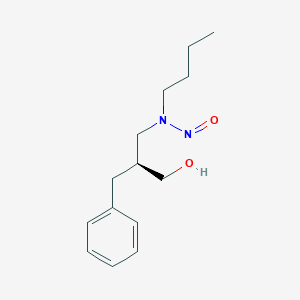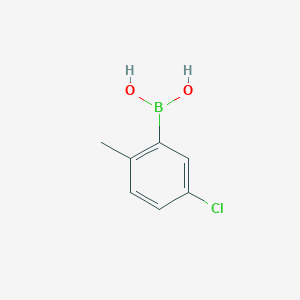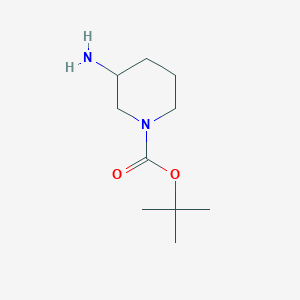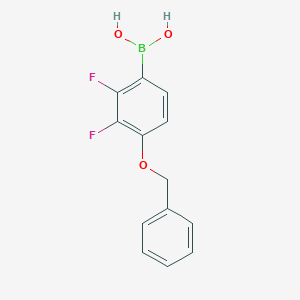
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TFPAM-13, and it belongs to a class of chemicals called phosphonate esters. TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of TFPAM-13 is not fully understood, but it is believed to involve the binding of the phosphonate ester group to the active site of the enzyme. This binding disrupts the normal function of the enzyme, leading to inhibition of its activity.
Biochemical and Physiological Effects:
TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of protein-protein interactions. These effects make it a valuable tool for studying the function of various cellular pathways and processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TFPAM-13 in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of TFPAM-13 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on TFPAM-13. One area of interest is the development of more specific inhibitors based on the structure of TFPAM-13. Another potential direction is the use of TFPAM-13 in drug discovery, particularly for the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of TFPAM-13 and its potential for off-target effects.
Métodos De Síntesis
TFPAM-13 can be synthesized using a variety of methods, but the most common approach involves the reaction of diphenylphosphine with 3-methylbutyl 3,3,3-trifluoro-2-hydroxy-2-methylpropionate in the presence of trifluoroacetic acid. This reaction produces TFPAM-13 as a white crystalline solid, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
TFPAM-13 has been used in a variety of scientific research applications, including studies of enzyme activity, protein structure, and drug discovery. This compound has been shown to be a potent inhibitor of a wide range of enzymes, including phosphatases and proteases. This makes it a valuable tool for studying the function of these enzymes and their potential as drug targets.
Propiedades
Número CAS |
145430-08-6 |
|---|---|
Fórmula molecular |
C21H22F6NO3P |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
Clave InChI |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
145430-08-6 |
Sinónimos |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



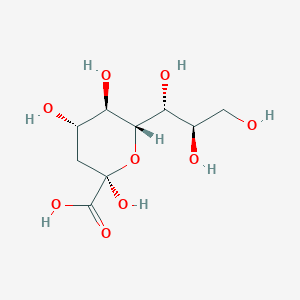




![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
